molecular formula C17H14F3N3O3S B459980 2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 497941-38-5

2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B459980
CAS No.: 497941-38-5
M. Wt: 397.4g/mol
InChI Key: PVKGSWZKMHICKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS: 497941-38-5) is a pyridine-based sulfanyl acetamide derivative with a molecular weight of 397.37 g/mol and 90% purity . Its structure features:

  • A trifluoromethyl group at the pyridine 4-position, enhancing metabolic stability and lipophilicity.
  • A cyano group at the pyridine 3-position, which may participate in dipole interactions.
  • A sulfanyl acetamide linker, providing conformational flexibility for target binding.

This compound has been explored in pharmacological research but is currently listed as discontinued, possibly due to synthetic challenges or stability issues .

Properties

IUPAC Name

2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-25-13-4-3-9(5-14(13)26-2)12-6-11(17(18,19)20)10(7-21)16(23-12)27-8-15(22)24/h3-6H,8H2,1-2H3,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKGSWZKMHICKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch approach enables the introduction of electron-withdrawing groups (EWGs) like -CF3 and -CN:

  • Reactants :

    • Ethyl trifluoroacetoacetate (for -CF3)

    • 3,4-Dimethoxybenzaldehyde (for aryl substitution)

    • Ammonium carbonate and cyanoacetic acid (for -CN and ring closure)

  • Conditions :

    • Solvent: Ethanol or acetic acid

    • Temperature: Reflux (80–100°C)

    • Time: 12–24 hours

This method yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using agents like HNO3 or MnO2.

Direct Functionalization of Pyridine Derivatives

For preformed pyridines, electrophilic substitution and cross-coupling reactions are employed:

  • Trifluoromethylation : Use of Umemoto’s reagent (trifluoromethyl sulfonium salts) or CF3Cu under Pd catalysis.

  • Cyanation : Reaction with CuCN in DMF at 120°C.

Introduction of the 3,4-Dimethoxyphenyl Group

The aryl group at position 6 is introduced via Suzuki-Miyaura coupling :

StepReagent/CatalystConditionsYield (%)*
13,4-Dimethoxyphenylboronic acidPd(PPh3)4, Na2CO370–85
2Solvent: Dioxane/H2OTemperature: 90°CTime: 8–12 h

*Reported yields for analogous reactions in patent literature.

Formation of the Sulfanylacetamide Moiety

The sulfanyl bridge (-S-) and acetamide group are installed via nucleophilic substitution :

Thiolation of Pyridine

  • Generation of pyridine-2-thiol :

    • React pyridine-2-chloro derivative with thiourea in ethanol under reflux.

    • Isolate the thiol via acid hydrolysis (HCl, 60°C).

  • Reaction with chloroacetamide :

    • Combine pyridine-2-thiol with chloroacetamide in acetone.

    • Add K2CO3 as base; stir at room temperature for 6–8 hours.

Integrated Synthetic Route

A representative multi-step synthesis is summarized below:

  • Pyridine core formation via Hantzsch reaction (Section 2.1).

  • Oxidation of dihydropyridine to aromatic pyridine.

  • Suzuki coupling to install 3,4-dimethoxyphenyl (Section 3).

  • Thiolation and acetamide coupling (Section 4.1).

Critical purification steps :

  • Column chromatography (silica gel, ethyl acetate/hexane)

  • Recrystallization from ethanol/water mixtures

Optimization Challenges and Solutions

  • Regioselectivity : Competing substitutions at pyridine positions are minimized using directing groups (e.g., -CF3 directs electrophiles to position 6).

  • Stability of intermediates : Thiol intermediates are prone to oxidation; use inert atmosphere (N2/Ar) and antioxidants like BHT.

  • Trifluoromethyl group compatibility : Late-stage trifluoromethylation avoids side reactions during cyclization.

Analytical Characterization

Final product validation employs:

  • NMR : ¹H and ¹³C spectra confirm substituent positions.

  • HPLC : Purity >98% (C18 column, acetonitrile/H2O mobile phase).

  • Mass spectrometry : Molecular ion peak at m/z 397.37 (M+H)+.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Hantzsch synthesisSingle-step ring formationLow yields for highly substituted pyridines
Post-functionalizationBetter control over substituentsRequires preformed pyridine derivatives
Suzuki couplingHigh regioselectivitySensitive to boronic acid quality

Industrial-Scale Considerations

  • Cost-effective catalysts : Replace Pd(PPh3)4 with Pd/C for easier recovery.

  • Solvent recycling : Dioxane and ethanol are distilled and reused.

  • Continuous flow systems : Enhance safety and efficiency in nitration/oxidation steps.

Emerging Methodologies

Recent advances include:

  • Photocatalytic cyanation : Visible-light-driven reactions for -CN installation.

  • Electrochemical thiolation : Direct S-H activation without thiourea .

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound (497941-38-5) 6-(3,4-dimethoxyphenyl), 4-CF₃, 3-CN C₂₃H₂₀F₃N₃O₃S 397.37 High polarity due to dimethoxy groups; discontinued status
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 6-(4-fluorophenyl), N-(4-ethoxyphenyl) C₂₃H₁₈F₄N₃O₂S ~452.47 Fluorine enhances electronegativity; ethoxy group increases lipophilicity
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide 6-methyl, N-(1-cyanocycloheptyl) C₁₈H₁₉F₃N₄OS 396.44 Compact structure; cycloheptyl may improve membrane permeability
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 6-(4-fluorophenyl), N-(4-methoxyphenyl) C₂₂H₁₅F₄N₃O₂S 453.43 Methoxy offers moderate polarity; fluorophenyl aids halogen bonding
2-{[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide 4-(3,4-dimethoxyphenyl), 6-phenyl, N-(2-ethylphenyl) C₃₁H₂₈N₃O₃S ~522.64 High lipophilicity due to ethyl and phenyl groups
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (352329-31-8) 6-(2-thienyl), N-(2-cyanophenyl) C₂₁H₁₂F₃N₅O₃S 479.41 Thienyl introduces aromatic heterocycle; cyano enhances reactivity

Biological Activity

The compound 2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a member of the pyridine derivative family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H15F3N2O2S
  • Molecular Weight : 368.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets:

  • c-Met Inhibition : The compound has shown potential as an inhibitor of the c-Met protein kinase, which is implicated in various cancers. Inhibition of c-Met can disrupt signaling pathways that promote tumor growth and metastasis .
  • GABA Modulation : Some studies indicate that pyridine derivatives can act as allosteric modulators of GABA receptors, potentially offering therapeutic benefits in neurological disorders .
  • BACE-1 Inhibition : The compound may also inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), suggesting a role in Alzheimer's disease treatment by reducing amyloid plaque formation .

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound:

  • In Vitro Studies : Cell line studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) and renal cell carcinoma cells .

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated through:

  • GABAergic Activity : Compounds with similar structures have been shown to enhance GABAergic transmission, leading to neuroprotection in models of neurodegeneration. This suggests that this compound may also possess neuroprotective properties .

Case Studies

  • Case Study on c-Met Inhibition :
    • A study highlighted the efficacy of a related pyridine derivative in inhibiting c-Met in NSCLC models. The derivative demonstrated a significant reduction in tumor size compared to controls, underscoring the therapeutic potential of c-Met inhibitors in oncology .
  • Neuroprotective Study :
    • Research involving a related compound indicated improvements in cognitive function in animal models of Alzheimer's disease when treated with GABAergic modulators, suggesting a pathway for further exploration with this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.